Cas no 29427-48-3 (2'-Fluoro-4'-methylacetophenone)

2'-Fluoro-4'-methylacetophenone is a fluorinated aromatic ketone with the molecular formula C9H9FO. This compound is characterized by the presence of a fluorine substituent at the 2' position and a methyl group at the 4' position of the acetophenone ring. Its structural features make it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The fluorine atom enhances reactivity and stability, while the methyl group contributes to steric and electronic modulation. This compound is typically used in cross-coupling reactions, nucleophilic substitutions, and as a building block for more complex fluorinated molecules. It is available in high purity, ensuring consistent performance in synthetic applications.
2'-Fluoro-4'-methylacetophenone structure
29427-48-3 structure
Product Name:2'-Fluoro-4'-methylacetophenone
CAS No:29427-48-3
MF:C9H9FO
MW:152.165566205978
MDL:MFCD03094331
CID:88812
PubChem ID:2778484
Update Time:2025-06-12

2'-Fluoro-4'-methylacetophenone Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Fluoro-4-methylphenyl)ethanone
    • 2'-Fluoro-4'-methylacetophenone
    • 1-acetyl-2-fluoro-4-methylbenzene
    • 2′-Fluoro-4′-methylacetophenone
    • 2-Fluor-4-methylacetophenon
    • 4-Acetyl-3-fluorotoluene
    • 1-(2-Fluoro-4-methylphenyl)ethan-1-one
    • J-017512
    • PS-8918
    • AT32138
    • DTXSID30380968
    • SY106759
    • EN300-156639
    • Ethanone, 1-(2-fluoro-4-methylphenyl)-
    • 2-fluoro-4-methylacetophenone
    • A876464
    • CS-0206451
    • SCHEMBL1226712
    • AKOS015956648
    • FT-0687074
    • MFCD03094331
    • 2 inverted exclamation mark -Fluoro-4 inverted exclamation mark -methylacetophenone
    • IBABHBXTLZNGAV-UHFFFAOYSA-N
    • 29427-48-3
    • MDL: MFCD03094331
    • Inchi: 1S/C9H9FO/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5H,1-2H3
    • InChI Key: IBABHBXTLZNGAV-UHFFFAOYSA-N
    • SMILES: FC1C=C(C)C=CC=1C(C)=O

Computed Properties

  • Exact Mass: 152.06400
  • Monoisotopic Mass: 152.063743068g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 9
  • XLogP3: 2.1
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.075
  • Melting Point: No data available
  • Boiling Point: 213.5°C at 760 mmHg
  • Flash Point: 81.5±12.4 °C
  • Refractive Index: 1.492
  • PSA: 17.07000
  • LogP: 2.33670
  • Solubility: Not determined

2'-Fluoro-4'-methylacetophenone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

2'-Fluoro-4'-methylacetophenone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F839297-1g
1-(2-Fluoro-4-methylphenyl)ethanone
29427-48-3 95%
1g
492.30 2021-05-17
TRC
F597015-100mg
2'-Fluoro-4'-methylacetophenone
29427-48-3
100mg
$64.00 2023-05-18
TRC
F597015-250mg
2'-Fluoro-4'-methylacetophenone
29427-48-3
250mg
$75.00 2023-05-18
TRC
F597015-500mg
2'-Fluoro-4'-methylacetophenone
29427-48-3
500mg
$87.00 2023-05-18
TRC
F597015-1g
2'-Fluoro-4'-methylacetophenone
29427-48-3
1g
$98.00 2023-05-18
Apollo Scientific
PC5942-1g
2'-Fluoro-4'-methylacetophenone
29427-48-3
1g
£21.00 2025-02-21
Apollo Scientific
PC5942-5g
2'-Fluoro-4'-methylacetophenone
29427-48-3
5g
£75.00 2025-02-21
eNovation Chemicals LLC
D110185-1g
2-FLUORO-4-METHYLACETOPHENONE
29427-48-3 97%
1g
$200 2023-09-03
Alichem
A015000112-250mg
2'-Fluoro-4'-methylacetophenone
29427-48-3 97%
250mg
$499.20 2023-09-02
Alichem
A015000112-500mg
2'-Fluoro-4'-methylacetophenone
29427-48-3 97%
500mg
$831.30 2023-09-02

2'-Fluoro-4'-methylacetophenone Related Literature

Additional information on 2'-Fluoro-4'-methylacetophenone

Professional Introduction to 2'-Fluoro-4'-methylacetophenone (CAS No. 29427-48-3)

2'-Fluoro-4'-methylacetophenone, identified by its Chemical Abstracts Service (CAS) number 29427-48-3, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, featuring a fluoro-substituted aromatic ring and a methyl group on the acetophenone moiety, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development.

The structure of 2'-fluoro-4'-methylacetophenone consists of a benzene ring substituted with a fluoro group at the 2-position and a methyl group at the 4-position, connected to an acetophenone functional group. This unique arrangement imparts distinct chemical properties that make it valuable in various synthetic pathways. The presence of the fluoro atom, in particular, is known to influence metabolic stability, binding affinity, and overall pharmacological activity, making it a key moiety in medicinal chemistry.

In recent years, 2'-fluoro-4'-methylacetophenone has been extensively studied for its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its derivatives have shown promise in the development of small-molecule drugs targeting various therapeutic areas. For instance, research has highlighted its utility in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The fluoro-substituted aromatic ring enhances the binding affinity of these inhibitors to their target proteins, improving their efficacy.

The pharmaceutical industry has also explored 2'-fluoro-4'-methylacetophenone as a precursor in the production of antiviral and antibacterial agents. Studies have demonstrated that modifications to this core structure can lead to compounds with enhanced antimicrobial properties. The fluoro group's ability to modulate electronic distribution and metabolic pathways makes it an attractive feature for designing novel therapeutic agents. Additionally, its role in photodynamic therapy has been investigated, where it serves as a photosensitizer precursor for treating certain types of cancers.

Synthetic chemists have leveraged the reactivity of 2'-fluoro-4'-methylacetophenone to develop innovative methodologies for constructing complex molecular frameworks. Its versatility allows for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the creation of diverse heterocyclic compounds. These advances have broadened the scope of applications in drug discovery and materials science.

The chemical properties of 2'-fluoro-4'-methylacetophenone, including its solubility, stability, and reactivity, have been thoroughly characterized. Its high purity and stability under various conditions make it a preferred choice for industrial-scale synthesis. Researchers have also optimized its production processes to ensure cost-effective and environmentally sustainable methods. These efforts align with global trends toward green chemistry, emphasizing minimal waste generation and energy efficiency.

In conclusion, 2'-fluoro-4'-methylacetophenone (CAS No. 29427-48-3) is a multifaceted compound with significant implications in pharmaceutical research and industrial applications. Its unique structural features and chemical properties make it indispensable in synthesizing APIs for various therapeutic purposes. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of innovation in organic chemistry and drug development.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.